3-(4-fluorophenyl)-N-[4-(furan-2-yl)pyrimidin-2-yl]propanamide
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Overview
Description
3-(4-Fluorophenyl)-N~1~-[4-(2-furyl)-2-pyrimidinyl]propanamide is an organic compound characterized by the presence of a fluorophenyl group, a furan ring, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N~1~-[4-(2-furyl)-2-pyrimidinyl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a reaction with a suitable reagent to form the fluorophenyl intermediate.
Introduction of the Furan Ring: The intermediate is then reacted with a furan derivative under specific conditions to introduce the furan ring.
Formation of the Pyrimidinyl Group: The final step involves the reaction of the intermediate with a pyrimidinyl derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-N~1~-[4-(2-furyl)-2-pyrimidinyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Fluorophenyl)-N~1~-[4-(2-furyl)-2-pyrimidinyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N~1~-[4-(2-furyl)-2-pyrimidinyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-3-(2-furyl)-N-(2-furylmethyl)propanamide
- 3-[5-(4-Fluorophenyl)-2-furyl]-N-(4-isopropylphenyl)propanamide
Uniqueness
3-(4-Fluorophenyl)-N~1~-[4-(2-furyl)-2-pyrimidinyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H14FN3O2 |
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Molecular Weight |
311.31 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[4-(furan-2-yl)pyrimidin-2-yl]propanamide |
InChI |
InChI=1S/C17H14FN3O2/c18-13-6-3-12(4-7-13)5-8-16(22)21-17-19-10-9-14(20-17)15-2-1-11-23-15/h1-4,6-7,9-11H,5,8H2,(H,19,20,21,22) |
InChI Key |
NQLQMMCEZRXVIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC=C2)NC(=O)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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